1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxybenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine-4-carboxylic acid with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine-4-carboxylic acid+2-Methoxybenzoyl chloride→1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxybenzoyl)piperidine-4-carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(2-Hydroxybenzoyl)piperidine-4-carboxylic acid.
Reduction: 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid
- 1-(2-Hydroxybenzoyl)piperidine-4-carboxylic acid
- 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid
Uniqueness
1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-(2-methoxybenzoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-5-3-2-4-11(12)13(16)15-8-6-10(7-9-15)14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRZDQTYKULBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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